4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(E)-methoxyiminomethyl]-2-phenoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-9-16-15(22-11-6-4-3-5-7-11)13(12)14(19)17-10-18-21-2/h3-10H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAWDDXAZUIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule’s structure (Figure 1) comprises:
- A pyridine ring substituted at positions 2 (phenoxy), 3 (carboxamide), and 4 (methoxy).
- A methoxyimino group ($$-\text{N}=\text{C}-\text{OCH}_3$$) attached to the carboxamide nitrogen.
Retrosynthetic disconnections suggest two primary synthetic routes:
- Nicotinamide backbone assembly followed by sequential functionalization.
- Modular construction via coupling of pre-functionalized pyridine fragments.
Key intermediates include 2-phenoxynicotinic acid derivatives and O-methylhydroxylamine for imine formation.
Preparation Methodologies
Route 1: Stepwise Functionalization of Nicotinamide
Synthesis of 2-Phenoxy-4-methoxynicotinic Acid
Step 1: 4-Hydroxynicotinic acid is methylated using methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of potassium carbonate ($$ \text{K}2\text{CO}_3 $$) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-methoxynicotinic acid (85% yield).
Step 2: The 2-position is phenoxylated via Ullmann coupling with iodobenzene ($$ \text{PhI} $$), copper(I) iodide ($$ \text{CuI} $$), and 1,10-phenanthroline in DMF at 120°C for 24 hours (72% yield).
Carboxamide Formation
Step 3: The carboxylic acid is converted to the acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$), followed by reaction with O-methylhydroxylamine hydrochloride ($$ \text{NH}2\text{OCH}3 \cdot \text{HCl} $$) in tetrahydrofuran (THF) under nitrogen at 0°C. Triethylamine ($$ \text{Et}3\text{N} $$) is added to scavenge HCl, yielding the methoxyiminoamide (68% yield).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0°C to 25°C |
| Solvent | THF |
| Catalyst | None |
| Reaction Time | 6 hours |
Route 2: One-Pot Condensation Approach
A streamlined method involves condensing 2-phenoxy-4-methoxynicotinoyl chloride with O-methylhydroxylamine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst:
$$
\text{2-Phenoxy-4-methoxynicotinoyl chloride} + \text{NH}2\text{OCH}3 \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Target Compound}
$$
Optimization Data:
| DMAP Loading (%) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 5 | 58 | 92 |
| 10 | 73 | 96 |
| 15 | 75 | 95 |
Purification and Characterization
Recrystallization
The crude product is recrystallized from a dichloromethane/acetone (1:2 v/v) mixture, achieving >99% purity.
Industrial Scalability and Challenges
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| O-Methylhydroxylamine | 320 |
| 4-Methoxynicotinic Acid | 450 |
Environmental Impact
The use of THF and DMF necessitates solvent recovery systems to meet green chemistry standards.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various organic transformations, making it valuable in synthetic chemistry.
Reagent in Enzyme Inhibition Studies
- In biochemical research, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is utilized to study enzyme inhibition mechanisms. The methoxyimino group can interact with enzyme active sites, providing insights into enzyme kinetics and inhibition pathways.
Biological Applications
Pharmacological Potential
- This compound has been identified as a selective inhibitor of phosphodiesterase type 4 (PDE4), which plays a crucial role in inflammatory processes. Inhibition of PDE4 can lead to therapeutic benefits for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases .
Case Study: PDE4 Inhibition
- A study demonstrated that compounds similar to this compound effectively inhibit the PDE4D isozyme, reducing eosinophil activation in a primate model of asthma. This selectivity minimizes side effects associated with broader PDE inhibition, highlighting its therapeutic potential in respiratory conditions .
Industrial Applications
Agrochemical Development
- The compound is also explored for its potential use in agrochemicals. Its ability to modulate biological pathways can be leveraged to develop new herbicides or pesticides that target specific plant or pest physiological processes.
Specialty Chemicals Production
- In the chemical industry, this compound can be utilized as an intermediate in the production of specialty chemicals, enhancing product functionality through its unique chemical properties.
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reagent for complex molecule synthesis |
| Biology | Enzyme inhibition studies | Selective PDE4D inhibition reduces eosinophil activation |
| Industry | Agrochemical development | Potential for targeted herbicides/pesticides |
| Production of specialty chemicals | Enhances functionality through unique properties |
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active site residues, while the phenoxy group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Fluorinated Phenoxy Analogs
A closely related compound, (E)-2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide (synonym of the target compound in ), differs by a 4-fluoro substitution on the phenoxy ring. Key comparisons:
The fluorinated analog’s increased lipophilicity may improve membrane permeability, a critical factor in drug bioavailability.
Cephalosporin Derivatives with Methoxyimino Groups
Cefepime-related compounds () share the methoxyimino acetamido group but feature a β-lactam core instead of nicotinamide:
The methoxyimino group in both classes likely contributes to resistance against enzymatic cleavage, though their mechanisms differ.
(Methoxyimino)Acetate Derivatives
Compounds like 490-M16 and 490-M19 () share the methoxyimino motif but are based on benzoic acid or acetic acid scaffolds:
The nicotinamide backbone in the target compound may offer better water solubility compared to aromatic (methoxyimino)acetates.
Key Findings and Implications
- Structural Flexibility: The methoxyimino group is versatile, appearing in antibiotics (cephalosporins) and nicotinamide derivatives, suggesting broad utility in drug design.
- Substituent Effects : Fluorination () or thiazolyl groups () modulate lipophilicity and target engagement.
- Unresolved Questions : The target compound’s specific biological activity remains undefined in the provided evidence, warranting further studies on its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
4-Methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is a synthetic compound that has garnered interest in scientific research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a methoxy group, a phenoxy moiety, and a methoxyimino side chain. The synthesis typically involves the reaction of 4-methoxy-2-phenoxynicotinic acid with methoxyamine hydrochloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often conducted in dichloromethane at room temperature .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The methoxyimino group can form hydrogen bonds with active site residues, while the phenoxy group engages in hydrophobic interactions. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which may result in various physiological effects .
Anticancer Properties
Recent studies indicate that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Anticancer Activities
| Compound Name | Mechanism of Action | Cancer Type | Efficacy |
|---|---|---|---|
| SMART-H | Inhibits tubulin polymerization | Prostate Cancer | High potency |
| SMART-F | Induces apoptosis | Melanoma | Significant effect |
| 4-Methoxy-N-[...] | Modulates receptor function | Various | Under investigation |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It may act on phosphodiesterase type 4 (PDE4), which is involved in inflammatory responses. Inhibition of PDE4 has therapeutic implications for conditions such as asthma and rheumatoid arthritis .
Case Studies
Several case studies highlight the biological activity of this compound:
- In Vivo Studies : A study demonstrated that administration of similar compounds resulted in a significant reduction in circulating lymphocytes in rat models, indicating potential immunosuppressive effects .
- Antifungal Activity : Research on related pyridine derivatives suggests that they possess antifungal properties by disrupting cellular processes in fungi .
- Pharmacokinetics : The physicochemical properties suggest good bioavailability, which is crucial for therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for preparing 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the nicotinamide core. For example:
- Step 1 : Introduction of the methoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Formation of the methoxyimino moiety through oximation using hydroxylamine hydrochloride and sodium acetate .
- Step 3 : Phenoxy substitution at the 2-position via Ullmann coupling or SNAr reactions, requiring catalytic Cu(I) and elevated temperatures (80–100°C) .
Yield optimization hinges on solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric control of reagents, and inert atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve methoxy (-OCH₃), imino (C=N-OCH₃), and phenoxy aromatic protons. For example, the imino proton appears as a singlet near δ 3.8–4.0 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1660 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- HPLC-MS : Assess purity (>95% by reverse-phase C18 column) and molecular ion peaks (e.g., [M+H]⁺ at m/z 372.1) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Screen against kinases or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric substrates .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed across different studies involving this compound?
- Methodological Answer :
- Batch variability : Confirm purity via HPLC and quantify trace impurities (e.g., unreacted intermediates) that may antagonize activity .
- Solubility effects : Use DMSO stocks with ≤0.1% v/v to avoid solvent interference; compare results across solvents (e.g., PBS, ethanol) .
- Target specificity : Employ CRISPR/Cas9 knockout models to validate hypothesized targets (e.g., COX-2) and rule off-target effects .
Q. What computational methods are recommended for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 1PXX) to map binding poses of the methoxyimino and phenoxy groups .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes and hydrogen-bond networks .
- QSAR modeling : Train models on derivatives (e.g., 490-M16 to 490-M56 ) to correlate substituents (e.g., electron-withdrawing groups) with activity trends.
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Methodological Answer :
- Photostability : Store in amber vials under UV-filtered light; monitor decomposition via LC-MS (e.g., methoxyimino → nitroso derivatives) .
- Thermal stability : Use accelerated aging (40°C/75% RH) and identify degradation products (e.g., hydrolysis of the acetamide bond) .
- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability and reduce oxidative degradation .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement, focusing on the methoxyimino group’s E/Z configuration .
- Electron density maps : Validate planar geometry of the nicotinamide ring and dihedral angles between substituents .
- Twinned data : Apply SHELXD for structure solution if twinning is detected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
